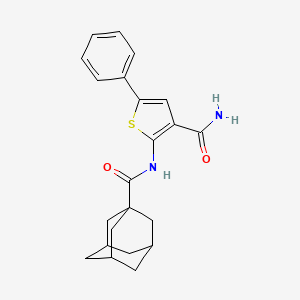

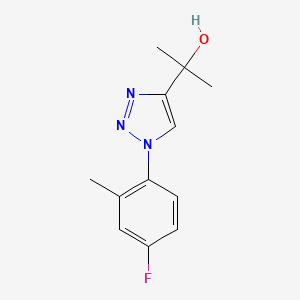

2-((1s,3s)-Adamantane-1-carboxamido)-5-phenylthiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((1s,3s)-Adamantane-1-carboxamido)-5-phenylthiophene-3-carboxamide, also known as ADAMANT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. ADAMANT is a derivative of adamantane, a type of diamondoid that has been extensively studied for its unique physical and chemical properties. In

Applications De Recherche Scientifique

Synthesis and Characterization of Polyamides and Polyimides

Research has led to the synthesis of new polyamides and polyimides incorporating adamantane structures, demonstrating notable thermal stability and solubility characteristics. For example, polyamides synthesized from diamines and an adamantane-containing diacid exhibited high tensile strengths, elongation to breakage values, and glass transition temperatures (Tgs), indicating their potential in high-performance materials applications (Chern, Shiue, & Kao, 1998). Similarly, polyimides derived from a diamine with a pendant adamantane group and aromatic tetracarboxylic dianhydrides showed remarkable thermal stability and amorphous nature, suitable for applications requiring materials with low dielectric constants and high thermal resistance (Liaw & Liaw, 1999).

High-Performance Materials

Adamantane derivatives have been explored for their high-performance material applications. Polyamides containing adamantyl and diamantyl moieties demonstrated not only high glass transition temperatures but also significant thermal decomposition temperatures, suggesting their use in environments requiring materials with exceptional thermal stability (Liaw, Liaw, & Chung, 1999). Another study focused on optimizing polycondensation reactions for materials incorporating ethylenedioxythiophene and adamantane, which could lead to polymers with specialized electronic properties (Yamazaki, Kuwabara, & Kanbara, 2013).

Antimicrobial Activity

Adamantane derivatives have shown potential in antimicrobial applications. N′-Heteroarylidene-1-adamantylcarbohydrazides and related compounds demonstrated broad-spectrum antimicrobial activity, including against Gram-positive and Gram-negative bacteria, indicating their potential as novel antimicrobial agents (El-Emam, Alrashood, Al-Omar, & Al-Tamimi, 2012).

Molecular Docking and Theoretical Investigations

Theoretical investigations, including molecular docking and DFT analyses, have been performed on adamantane derivatives to understand their structural properties and potential biological activities. For instance, studies on ethyl 2-[(Z)-1-(adamantan-1-yl)-3-(phenyl)isothioureido]acetate showed its inhibitory activity against specific enzymes, suggesting applications in drug discovery (Al-Wahaibi et al., 2020).

Propriétés

IUPAC Name |

2-(adamantane-1-carbonylamino)-5-phenylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S/c23-19(25)17-9-18(16-4-2-1-3-5-16)27-20(17)24-21(26)22-10-13-6-14(11-22)8-15(7-13)12-22/h1-5,9,13-15H,6-8,10-12H2,(H2,23,25)(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKXIVSYGCERBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(C=C(S4)C5=CC=CC=C5)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1s,3s)-Adamantane-1-carboxamido)-5-phenylthiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2367276.png)

![N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B2367278.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2367280.png)

![6-Methoxy-1-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2367281.png)

![2-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoic acid](/img/structure/B2367292.png)

![Imidazo[1,5-a]pyridine-3-sulfonyl fluoride](/img/structure/B2367295.png)

![3-[3-(Hydroxymethyl)azepan-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2367298.png)